molecular formula C12H17N3O2 B8607266 1-(2-Methyl-4-nitrophenyl)-1,4-diazepane

1-(2-Methyl-4-nitrophenyl)-1,4-diazepane

Cat. No.: B8607266
M. Wt: 235.28 g/mol
InChI Key: DIUDJPWQYDYXLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Methyl-4-nitrophenyl)-1,4-diazepane is a derivative of the 1,4-diazepane scaffold, a seven-membered ring containing two nitrogen atoms. The compound features a 2-methyl-4-nitrophenyl substituent, which introduces both steric (methyl group) and electronic (nitro group) modifications.

Properties

Molecular Formula

C12H17N3O2

Molecular Weight

235.28 g/mol

IUPAC Name

1-(2-methyl-4-nitrophenyl)-1,4-diazepane

InChI

InChI=1S/C12H17N3O2/c1-10-9-11(15(16)17)3-4-12(10)14-7-2-5-13-6-8-14/h3-4,9,13H,2,5-8H2,1H3

InChI Key

DIUDJPWQYDYXLF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])N2CCCNCC2

Origin of Product

United States

Comparison with Similar Compounds

Pharmacological Activity and Selectivity

Compound Name Target Receptor Key Findings Reference
1-(3-(3-Chlorophenyl)-1H-pyrazol-4-yl)-1,4-diazepane 5-HT7 Serotonin Receptor High selectivity (Ki = 12 nM); reduced self-grooming in Shank3 transgenic mice
1-(Pyridin-3-yl)-1,4-diazepane (NS3531) Nicotinic α4β2 Receptor Binds via classical nicotinic pharmacophore; agonist efficacy linked to C-loop interactions
1-(4-Chlorophenyl)-1,4-diazepane Dopamine D3 Receptor Used in antiparkinsonian drug hybrids; moderate D3 affinity (IC₅₀ = 89 nM)

Inference for Target Compound : The nitro group may enhance binding affinity through polar interactions, while the methyl group could improve metabolic stability. However, the nitro group might reduce bioavailability due to increased hydrophobicity.

Structural and Electronic Comparisons

  • Electron-Withdrawing vs. Methyl (CH₃): Electron-donating effect improves lipophilicity, aiding blood-brain barrier penetration .
  • Steric Effects :
    • 2-Methyl substitution may hinder rotation, stabilizing specific conformations critical for receptor engagement .

Data Tables for Key Analogs

Table 1: Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) LogP*
1-(2-Methylpyridin-4-yl)-1,4-diazepane C₁₁H₁₇N₃ 191.28 1.82 (predicted)
1-(2-Nitrophenyl)-1,4-diazepane C₁₁H₁₅N₃O₂ 221.26 1.45 (predicted)
1-(3-(Trifluoromethyl)phenyl)-1,4-diazepane C₁₂H₁₅F₃N₂ 244.26 2.91

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